molecular formula C18H36N4O11 B1247911 Nebramycin III CAS No. 31077-70-0

Nebramycin III

Numéro de catalogue: B1247911
Numéro CAS: 31077-70-0
Poids moléculaire: 484.5 g/mol
Clé InChI: MOWMHIINUAQFMU-DNBVWFFRSA-N
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Description

Historical Context of Discovery and Isolation

The nebramycin complex was first described in the 1960s, with foundational work on its preparation and the characterization of its components published in 1967. google.comfrontiersin.org The producing organism was identified as Streptomyces tenebrarius. mhmedical.comtaylorandfrancis.comsigmaaldrich.com Initial studies revealed that fermentation of this microorganism yielded a mixture of at least eight different, but related, antibiotic components, which were designated as nebramycin factors I, I', II, III, IV, V', VI, and VII. google.com

The process of isolating these individual factors from the fermentation broth proved to be a significant challenge for researchers. Early methods involved extraction from the culture fluid using cationic resins, followed by complex chromatographic techniques to separate the various components. google.comnih.gov A patent filed in the early 1970s described a method for obtaining the nebramycin complex and detailed the high gram-negative activity of the complex and its individual factors. google.com Over the years, analytical techniques have been refined, with methods like high-performance liquid chromatography (HPLC) coupled with mass spectrometry now allowing for more efficient and precise identification and profiling of the nebramycin factors produced in a culture broth. nih.govresearchgate.net

Classification within the Aminoglycoside Antibiotic Family

The components of the nebramycin complex are classified as aminoglycoside antibiotics. mhmedical.comdrugbank.comontosight.ai This classification is based on their characteristic chemical structure, which consists of amino sugars linked by glycosidic bonds to an aminocyclitol ring. mhmedical.comnih.gov In the case of most nebramycin factors, the aminocyclitol is 2-deoxystreptamine. vulcanchem.compharmafeatures.comnih.gov

Aminoglycosides are broadly sub-classified based on the substitution pattern of the deoxystreptamine ring. nih.gov

Monosubstituted deoxystreptamine: Apramycin (Nebramycin II) is a key example, featuring a unique bicyclic sugar moiety and a single substitution on the deoxystreptamine core. nih.govnih.gov

4,6-disubstituted deoxystreptamine: This group includes tobramycin (Nebramycin Factor 6) and the related kanamycin B. nih.govasm.org

These structural features are crucial as they determine the mechanism of action, which involves binding to the bacterial ribosome's 16S rRNA within the 30S subunit, leading to the inhibition of protein synthesis. vulcanchem.comontosight.airpicorp.com

Identification and Interrelationship of Nebramycin Complex Factors

The nebramycin complex produced by S. tenebrarius is a mixture of numerous related compounds, or "factors." nih.govgoogle.com The composition of this mixture can be influenced by the specific strain of the microorganism and the fermentation conditions used. vulcanchem.comasm.org The factors are biosynthetically related, often differing by the presence or absence of a hydroxyl or carbamoyl group, which presents significant challenges for separation and purification. google.comasm.org

Detailed analysis has identified a range of factors within the complex. nih.gov The interrelationship between these factors is often that of a precursor and its derivative. For example, some factors are carbamoylated versions of others, such as 6"-O-carbamoyltobramycin (Nebramycin V') and 6''-O-carbamoylkanamycin B (Nebramycin IV). google.comnaturalproducts.net

Nebramycin FactorCommon Name / SynonymReference
Nebramycin Factor IIApramycin cabidigitallibrary.orgwikipedia.org
Nebramycin Factor IIIStreptamine, O-2,6-diamino-2,6-dideoxy-alpha-D-glucopyranosyl-(1-4)-O-(alpha-D-glucopyranosyl-(1-6))-2-deoxy-, D- ontosight.ai
Nebramycin Factor IV6''-O-carbamoylkanamycin B vulcanchem.comnaturalproducts.net
Nebramycin Factor V'6''-O-carbamoyltobramycin google.com
Nebramycin Factor 6Tobramycin sigmaaldrich.comnih.govasm.org

Nebramycin III is one of the components identified within the broader nebramycin complex. google.comontosight.ai Its chemical structure is characterized by a streptamine backbone linked to two sugar moieties, a defining feature of its aminoglycoside classification. ontosight.ai The precise arrangement of its carbon, hydrogen, nitrogen, and oxygen atoms gives it its unique properties. ontosight.ai this compound is identified by the UNII (Unique Ingredient Identifier) 9R6480TQ34. ontosight.aincats.io Like other aminoglycosides, its biological activity is derived from its ability to inhibit protein synthesis in bacteria. ontosight.ai

Two of the most well-characterized and commercially significant components of the nebramycin complex are tobramycin and apramycin. mhmedical.comcabidigitallibrary.org

Tobramycin , also known as nebramycin factor 6, is a potent aminoglycoside antibiotic that has become a cornerstone therapy for infections caused by aerobic gram-negative bacteria, particularly Pseudomonas aeruginosa. mhmedical.comnih.govasm.org It is structurally very similar to kanamycin B, another factor that can be co-produced in the fermentation broth, differing only by the absence of a hydroxyl group. asm.org This close similarity makes the separation of tobramycin from kanamycin B a critical step in its production. asm.org

Apramycin , identified as nebramycin factor 2, is an aminocyclitol antibiotic used in veterinary medicine. cabidigitallibrary.orgwikipedia.org It possesses a unique structure among aminoglycosides, featuring a monosubstituted deoxystreptamine ring and a bicyclic sugar. nih.govnih.gov This structural distinction contributes to its spectrum of activity. cabidigitallibrary.org

The production of these various factors from a single organism highlights the complex biosynthetic pathways active within Streptomyces tenebrarius. asm.org

Propriétés

Numéro CAS

31077-70-0

Formule moléculaire

C18H36N4O11

Poids moléculaire

484.5 g/mol

Nom IUPAC

(2S,3R,4S,5S,6R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C18H36N4O11/c19-2-6-9(24)11(26)8(22)17(30-6)32-15-4(20)1-5(21)16(14(15)29)33-18-13(28)12(27)10(25)7(3-23)31-18/h4-18,23-29H,1-3,19-22H2/t4-,5+,6+,7+,8+,9+,10+,11+,12-,13+,14-,15+,16-,17+,18+/m0/s1

Clé InChI

MOWMHIINUAQFMU-DNBVWFFRSA-N

SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CN)O)O)N)N

SMILES isomérique

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N

SMILES canonique

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CN)O)O)N)N

Origine du produit

United States

Molecular Mechanism of Action of Nebramycin-type Aminoglycosides

Ribosomal Target Interaction and Protein Synthesis Inhibition

The primary mechanism of action for Nebramycin III, like other aminoglycosides, is the potent inhibition of protein synthesis in bacteria. ontosight.ai This is achieved through a direct and specific interaction with the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. researchgate.netnursekey.com

Binding Site Specificity (e.g., Bacterial 30S Ribosomal Subunit, 16S rRNA)

Nebramycin-type aminoglycosides exhibit a high degree of specificity for the bacterial 30S ribosomal subunit, a key component of the 70S ribosome. nih.govresearchgate.netmcmaster.ca The primary binding target within this subunit is a specific region of the 16S ribosomal RNA (rRNA), known as the aminoacyl-tRNA site, or A-site. researchgate.netresearchgate.netvisavet.es This site is critical for the decoding of mRNA codons during protein synthesis. visavet.es

The interaction is concentrated within a pocket formed by helix 44 (h44) of the 16S rRNA. researchgate.netdrugbank.comnih.gov The binding of 2-deoxystreptamine aminoglycosides, the class to which this compound belongs, induces a significant conformational change in the A-site. nih.govvisavet.es Specifically, it causes two universally conserved adenine residues, A1492 and A1493, to flip out from their stacked position within helix 44. visavet.esnih.gov This altered conformation mimics the state the ribosome adopts when a correct (cognate) mRNA-tRNA complex is formed, a crucial step in the antibiotic's disruptive mechanism. visavet.esmdpi.com The specificity of this interaction is highlighted by the self-resistance mechanism in aminoglycoside-producing bacteria, which often involves the methylation of specific nucleotides in the 16S rRNA to prevent the antibiotic from binding. jmb.or.kr

Target ComponentSpecific SiteKey ResiduesEffect of Binding
Bacterial Ribosome30S Subunit researchgate.netnih.govN/APrimary target for inhibition. researchgate.net
16S rRNAA-site (decoding center) researchgate.netvisavet.esA1408, G1491, A1492, A1493, U1495 researchgate.netnih.govInterference with tRNA binding and decoding. nih.gov
Helix 44 (h44)Major groove binding pocket researchgate.netdrugbank.comA1492, A1493 visavet.esnih.govInduces conformational change (base flipping). visavet.es

Disruption of Translation Initiation Complex Formation

The process of protein synthesis begins with the formation of a translation initiation complex. libretexts.org This complex involves the binding of the 30S ribosomal subunit to the mRNA, along with the initiator tRNA and a set of proteins known as initiation factors. libretexts.orgnih.gov By binding to the 30S subunit, aminoglycosides can physically obstruct or alter the conformation required for the proper assembly of this complex, thereby blocking the initiation of protein synthesis altogether. nursekey.comlibretexts.org Studies on related aminoglycosides have demonstrated that they can inhibit the formation of the 30S particle itself, preventing the ribosome from even beginning the translation process. nih.gov

Induction of mRNA Miscoding and Premature Translational Termination

A hallmark of aminoglycoside action is the induction of errors in the translation process. nih.govmcmaster.ca The drug-induced conformational change in the ribosomal A-site compromises the ribosome's ability to proofread and ensure the correct pairing between the mRNA codon and the tRNA anticodon. visavet.esmdpi.com This loss of fidelity allows near-cognate or non-cognate aminoacyl-tRNAs to be accepted into the A-site and their corresponding incorrect amino acids to be incorporated into the growing polypeptide chain. nursekey.comvisavet.es

This phenomenon, known as mRNA miscoding, leads to the synthesis of aberrant, non-functional, or potentially toxic proteins. nursekey.com The accumulation of these faulty proteins disrupts numerous cellular functions. nursekey.com Furthermore, aminoglycosides can cause the premature termination of translation. nursekey.com This occurs when the ribosome dissociates from the mRNA strand before reaching the natural stop codon, resulting in truncated, incomplete proteins. nursekey.comembopress.org

Membrane Interaction and Permeability Alterations

In addition to inhibiting protein synthesis, aminoglycosides disrupt the integrity of the bacterial cell membrane. drugbank.com At physiological pH, the amino groups on the this compound molecule are protonated, making it a polycationic compound. drugbank.comacs.org This positive charge facilitates an initial electrostatic interaction with negatively charged components on the bacterial surface, such as lipopolysaccharides (LPS) in Gram-negative bacteria. drugbank.com

This binding displaces divalent cations like Mg²⁺ and Ca²⁺ that normally stabilize the outer membrane structure, creating transient pores and increasing the membrane's permeability. drugbank.com This allows the aminoglycoside to cross the outer membrane and enter the cytoplasm in a process termed "energy-dependent phase I". drugbank.com Once inside the cell, the antibiotic's effect on the ribosome leads to the production of mistranslated proteins. nursekey.comdrugbank.com Some of these faulty proteins are inserted into the cell membrane, causing further damage and a dramatic increase in permeability, known as "energy-dependent phase II". drugbank.commdpi.com This self-potentiating cycle allows more antibiotic molecules to flood the cell, leading to a rapid bactericidal effect. nursekey.comdrugbank.com

Correlation of Molecular Structure with Ribosomal Binding Affinity

The potent antibacterial activity of this compound is intrinsically linked to its specific three-dimensional structure. nih.govasm.org As a 2-deoxystreptamine (2-DOS) aminoglycoside, its structure is built around a central aminocyclitol ring (Ring II) glycosidically linked to two amino-sugar rings (Rings I and III). nih.govnih.gov

The affinity for the ribosomal target is governed by a combination of electrostatic interactions and specific hydrogen bonds. acs.org The multiple amino groups on the molecule are positively charged at physiological pH, driving a strong electrostatic attraction to the negatively charged phosphate backbone of the 16S rRNA. acs.org The precise spatial arrangement of these amino groups, along with the hydroxyl groups on the sugar rings, allows for the formation of a network of specific hydrogen bonds with the nucleotide bases in the A-site binding pocket. nih.govnih.gov For example, structural studies show that Ring I of related aminoglycosides interacts directly with key residues like G1491 and A1493, while Rings II and III form critical contacts with other nucleotides in helix 44. nih.gov Even minor modifications to the structure, such as the configuration of a single hydroxyl or amino group, can significantly alter the binding affinity and, consequently, the compound's antibacterial efficacy. nih.gov

Structural FeatureRole in Ribosomal Binding
2-Deoxystreptamine (Ring II)Forms the central scaffold of the molecule and establishes key hydrogen bonds with rRNA backbone and bases like A1493 and G1494. nih.gov
Amino-Sugar Rings (I and III)Provide additional contact points. Ring I is critical for insertion into the A-site and interaction with decoding residues G1491 and A1493. nih.gov
Protonated Amino GroupsProvide positive charges for strong electrostatic interaction with the negatively charged rRNA phosphate backbone, driving initial binding. acs.org
Hydroxyl GroupsParticipate in a specific network of hydrogen bonds with rRNA bases, contributing to the high-affinity and specificity of the interaction. nih.govasm.org

Mechanisms of Bacterial Resistance to Nebramycin-type Aminoglycosides

Enzymatic Inactivation of Aminoglycosides

The most prevalent mechanism of acquired resistance to aminoglycosides is the enzymatic modification of the drug molecule by aminoglycoside-modifying enzymes (AMEs). nih.govnih.gov These enzymes, often encoded on mobile genetic elements like plasmids and transposons, catalyze the transfer of a chemical group to the aminoglycoside, thereby reducing its affinity for the bacterial ribosome. nih.gov There are three main classes of AMEs: N-acetyltransferases, O-phosphotransferases, and O-nucleotidyltransferases.

Aminoglycoside N-acetyltransferases (AACs) catalyze the acetyl-CoA-dependent acetylation of an amino group on the aminoglycoside structure. researchgate.net Over 50 different AAC enzymes have been identified, and they are classified based on the position they acetylate, such as the 1, 3, 2', or 6' positions. nih.gov

While direct studies on the specific inactivation of Nebramycin III by a wide range of AACs are limited, data from related aminoglycosides provide significant insights. For instance, the AAC(6')-Im enzyme has been shown to confer an 8-fold increase in the minimal inhibitory concentration (MIC) for neomycin, a structurally related 4,5-disubstituted 2-deoxystreptamine aminoglycoside. microbialcell.com The enzyme AAC(3)-IV is known to confer resistance to gentamicin, tobramycin, and apramycin. mdpi.com Given the structural similarities within the nebramycin complex, it is plausible that AAC enzymes that inactivate tobramycin and neomycin could also exhibit activity against this compound.

A study on the aminoglycoside resistance gene aac(3)-IV confirmed that it confers resistance to apramycin, gentamicin, and tobramycin. mdpi.com The gene was found to be the only apramycin-resistance gene of clinical relevance with a low prevalence. mdpi.com

Table 1: Examples of Aminoglycoside N-Acetyltransferases (AACs) and their Substrates

Enzyme Substrate(s)
AAC(6')-Im Neomycin, 4,6-disubstituted aminoglycosides
AAC(3)-IV Apramycin, Gentamicin, Tobramycin, Paromomycin

Aminoglycoside O-phosphotransferases (APHs) catalyze the ATP-dependent phosphorylation of a hydroxyl group on the aminoglycoside. researchgate.net This modification also leads to a significant decrease in the antibiotic's binding affinity to its ribosomal target. The APH enzymes represent a large family, with APH(3') being one of the most clinically significant subfamilies. nih.gov

The APH(3')-IIIa enzyme is a notable member of this class, conferring high-level resistance to kanamycin B and neomycin. nih.gov Bacteria expressing this enzyme exhibit a more than 250-fold increase in resistance to these antibiotics. nih.gov Given that this compound is part of the nebramycin complex, which also includes kanamycin B derivatives like tobramycin, it is highly probable that APH(3') enzymes are a significant mechanism of resistance against this compound. Research has shown that deoxygenation at the 3' position, as seen in tobramycin (3'-deoxy-kanamycin B), allows the molecule to evade inactivation by APH(3') enzymes. mdpi.com

Table 2: Examples of Aminoglycoside O-Phosphotransferases (APHs) and their Substrates

Enzyme Substrate(s)
APH(3')-IIIa Kanamycin B, Neomycin
APH(3')-I Kanamycin

Aminoglycoside O-nucleotidyltransferases (ANTs), also known as adenylyltransferases, catalyze the ATP-dependent transfer of an adenylyl group to a hydroxyl group on the aminoglycoside. researchgate.net There are several classes of ANTs, categorized by the position they modify, such as ANT(2"), ANT(4'), ANT(3"), ANT(6), and ANT(9). mdpi.com

Table 3: Examples of Aminoglycoside O-Nucleotidyltransferases (ANTs) and their Substrates

Enzyme Substrate(s)
ANT(2")-Ia Gentamicin, Tobramycin, Dibekacin, Kanamycin
ANT(4')-Ia Aminoglycosides with 4'/4"-OH groups

Aminoglycoside O-Phosphotransferases (APHs)

Target Site Modification of Ribosomal RNA

Another critical mechanism of resistance to aminoglycosides involves the modification of the antibiotic's target, the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit. These modifications prevent the antibiotic from binding effectively, thereby allowing protein synthesis to proceed unimpeded.

Methylation of specific nucleotides in the 16S rRNA is a highly effective mechanism of resistance against a broad range of aminoglycosides. nih.govviamedica.pl This type of resistance is often conferred by 16S rRNA methyltransferases (RMTases). nih.gov These enzymes typically methylate either the N7 position of the G1405 nucleotide or the N1 position of the A1408 nucleotide within the A-site of the 16S rRNA. nih.govplos.org

A key example directly relevant to nebramycin is the self-resistance mechanism found in the nebramycin-producing organism, Streptomyces tenebrarius. This bacterium produces a 16S rRNA methyltransferase, KgmB, which methylates the G1405 residue of its own 16S rRNA. researchgate.netnih.gov This modification prevents the nebramycin antibiotics it produces from binding to its ribosomes and causing self-inhibition. The emergence of plasmid-mediated 16S rRNA methyltransferases in clinical isolates poses a significant threat, as they can confer high-level resistance to most clinically important aminoglycosides. viamedica.plplos.org For instance, the ArmA and NpmA enzymes modify G1405 and A1408, respectively, leading to broad aminoglycoside resistance. viamedica.pl

Table 4: Examples of 16S rRNA Methyltransferases and their Modification Sites

Enzyme Family Enzyme Example Modification Site
Kgm KgmB N7-G1405
Arm ArmA N7-G1405
Npm NpmA N1-A1408

Mutations in the genes encoding ribosomal proteins or the 16S rRNA itself can also lead to aminoglycoside resistance. mdpi.com These mutations can alter the structure of the ribosomal A-site, thereby reducing the binding affinity of the aminoglycoside. For example, point mutations in the rrsB gene, which encodes for a portion of the 16S rRNA in Escherichia coli, have been shown to confer resistance to neomycin. mdpi.com

Furthermore, mutations in genes encoding ribosomal proteins can lead to cross-resistance to multiple classes of antibiotics. microbialcell.com While these mutations often come with a fitness cost to the bacteria in an antibiotic-free environment, they can serve as stepping stones for the evolution of high-level, multidrug resistance. microbialcell.com Although specific mutations conferring resistance to this compound have not been extensively characterized, the general principle of resistance through ribosomal mutation is a well-established mechanism for aminoglycosides.

Ribosomal RNA Methylation (e.g., 16S rRNA Methyltransferases)

Reduced Intracellular Accumulation

A primary strategy employed by bacteria to resist the effects of aminoglycosides, including this compound, is to limit the amount of the antibiotic that reaches its intracellular target, the ribosome. nih.gov This is achieved through two principal mechanisms: the active removal of the drug from the cell via efflux pumps and modifications to the outer membrane that decrease its permeability to the antibiotic. nih.govfrontiersin.org

Efflux pumps are protein complexes embedded in the bacterial cell envelope that actively transport a wide variety of toxic compounds, including antibiotics, out of the cell. brieflands.com In Gram-negative bacteria, these pumps often exist as tripartite systems that span the inner membrane, periplasm, and outer membrane. mdpi.com The overexpression of these pumps is a major factor in the development of multidrug resistance. brieflands.commdpi.com

Several families of efflux pumps contribute to aminoglycoside resistance. The Resistance-Nodulation-Division (RND) family is particularly prominent in Gram-negative bacteria. brieflands.com For example, in Pseudomonas aeruginosa, a significant human pathogen, the MexXY-OprM efflux pump is a key contributor to intrinsic and acquired resistance to aminoglycosides. mdpi.commdpi.com Mutations in the mexZ gene, which encodes a repressor of the mexXY operon, lead to increased production of the pump and consequently, reduced susceptibility to these antibiotics. mdpi.commdpi.com Similarly, in Acinetobacter baumannii, the AdeABC RND-type efflux pump is associated with aminoglycoside resistance. brieflands.com The table below summarizes key efflux pump systems involved in aminoglycoside resistance in various bacteria.

Efflux Pump SystemBacterial SpeciesAntibiotic Substrates (including Aminoglycosides)Reference
MexXY-OprMPseudomonas aeruginosaAminoglycosides, fluoroquinolones, cefepime mdpi.commdpi.com
MexAB-OprMPseudomonas aeruginosaQuinolones, macrolides, tetracyclines, β-lactams mdpi.com
AdeABCAcinetobacter baumanniiAminoglycosides and other antibiotics brieflands.com
SmeYZStenotrophomonas maltophiliaAminoglycosides, trimethoprim-sulfamethoxazole asm.org

It is noteworthy that the overexpression of some efflux pumps can paradoxically lead to increased susceptibility to other antibiotics, highlighting the complex regulatory networks that govern antibiotic resistance. asm.org

The outer membrane of Gram-negative bacteria serves as a natural barrier, limiting the entry of many substances, including antibiotics. bristol.ac.ukoup.com Aminoglycosides, being hydrophilic molecules, typically traverse the outer membrane through protein channels called porins. bristol.ac.ukbiorxiv.org Bacteria can develop resistance by reducing the number of these porins or by altering their structure to restrict the passage of antibiotics. bristol.ac.uk

This decreased permeability often acts synergistically with efflux pumps; a slower rate of drug entry makes the efflux systems more effective at maintaining a low intracellular antibiotic concentration. nih.govbristol.ac.uk Changes in the lipopolysaccharide (LPS) component of the outer membrane can also contribute to reduced permeability. oup.com Polycationic antibiotics like aminoglycosides are thought to initially interact with the negatively charged LPS, leading to a "self-promoted uptake" pathway that disrupts the outer membrane. biorxiv.orgnih.gov Alterations in the LPS structure can interfere with this process, thereby reducing antibiotic uptake. nih.gov

Studies have shown that mutations leading to decreased outer membrane permeability can result in cross-resistance to various classes of antibiotics, including β-lactams and aminoglycosides. oup.com For instance, a mutant of Escherichia coli selected for polymyxin B resistance exhibited decreased permeability and high-level resistance to both β-lactams and aminoglycosides due to significant changes in its outer membrane proteins and LPS. oup.com

Efflux Pump Systems

Emergence and Spread of Resistance Genes

The acquisition of resistance genes through horizontal gene transfer (HGT) is a primary driver of the rapid dissemination of antibiotic resistance among bacterial populations. nih.govscielo.org.co Genes encoding resistance mechanisms, such as aminoglycoside-modifying enzymes and efflux pumps, are frequently located on mobile genetic elements (MGEs) like plasmids, transposons, and integrons. nih.govoup.com These elements can be transferred between different bacterial species and genera, facilitating the spread of resistance. oup.comnih.gov

The widespread distribution of aminoglycoside resistance genes is evident across various environments, with soil bacteria considered a significant reservoir. oup.com The presence of aminoglycoside-producing organisms, such as Streptomyces species, in these environments likely contributes to the natural selection and evolution of resistance mechanisms. oup.comnih.gov

Furthermore, exposure to sub-lethal concentrations of aminoglycosides has been shown to potentially promote the transfer of resistance-bearing genetic elements. scielo.org.co For example, studies with Klebsiella pneumoniae have indicated that low levels of amikacin and gentamicin can increase the frequency of plasmid transfer through both conjugation and transformation. scielo.org.co This suggests that the use of these antibiotics could inadvertently contribute to the spread of resistance determinants.

The genetic basis for resistance is often complex, with bacteria frequently harboring multiple resistance mechanisms. For instance, a single plasmid can carry genes for resistance to several different classes of antibiotics, such as β-lactams and aminoglycosides. scielo.org.co This co-localization of resistance genes contributes to the phenomenon of multidrug resistance, posing a significant challenge to effective antimicrobial therapy. frontiersin.org

Structure-activity Relationships Sar of Nebramycin Iii and Its Analogs

Correlating Specific Structural Moieties with Biological Activity

The hydroxyl groups on the nebramycin scaffold are key contributors to its binding affinity within the A-site of the bacterial 16S rRNA, primarily through hydrogen bonding interactions. However, these same groups are also primary targets for bacterial aminoglycoside-modifying enzymes (AMEs), specifically O-Phosphotransferases (APH) and O-Adenyltransferases (ANT), which inactivate the antibiotic. google.com

A pivotal feature of the nebramycin complex, particularly tobramycin, is the natural absence of a hydroxyl group at the 3' position. pharmafeatures.com Tobramycin and kanamycin B are structurally very similar, but tobramycin lacks the 3'-OH group. pharmafeatures.com This single modification is highly significant because the 3'-hydroxyl is a common site for phosphorylation by APH enzymes. Its absence in tobramycin means that a major pathway for bacterial resistance is blocked, rendering the molecule effective against certain kanamycin-resistant strains. nih.gov This strategic lack of a functional group highlights that the absence of a moiety can be as important as the presence of others.

Conversely, other hydroxyl groups are essential for activity. Modifications at other positions, such as the O-4" position in the related kanamycin B, have been explored for generating analogs with different activity spectra, indicating the differential importance of each hydroxyl group. researchgate.net

Table 1: Impact of Hydroxyl Group Modifications on Nebramycin Analog Activity

PositionModificationConsequence on ActivityReference
3'-OH Absence (Deoxygenation)Prevents phosphorylation by APH enzymes, overcoming a key resistance mechanism. pharmafeatures.comnih.gov
Various PresenceForms crucial hydrogen bonds with the ribosomal RNA target site. ontosight.ai
Various Enzymatic Phosphorylation/AdenylationInactivates the antibiotic by reducing its binding affinity to the ribosome. google.com

The amino groups of nebramycin are fundamental to its mechanism of action. At physiological pH, these groups are protonated, conferring a polycationic nature to the molecule. This positive charge is crucial for the initial electrostatic interaction with the negatively charged bacterial outer membrane and for high-affinity binding to the phosphate backbone of the ribosomal RNA target. acs.org Nebramycin III, like tobramycin, possesses five primary amine groups, each with a distinct role and pKa value. acs.org

The locations of these amino groups are highly specific for potent antibacterial activity. Key amino groups are found at the 6' and 2' positions on the nebrosamine ring and at the 3 and 1 positions of the central 2-deoxystreptamine ring. iupac.orgacs.org

Like hydroxyl groups, amino groups are also targets for inactivating AME enzymes, in this case, N-Acetyltransferases (AAC). google.com

The 6'-amino group can be acetylated by kanamycin acetyltransferase. asm.org

The 3-amino group is a target for gentamicin acetyltransferase I and the AAC(3)-IV enzyme. asm.orgnih.gov

The 2'-amino group is also critical for activity and binding. nih.gov

Modification of these groups by acetylation neutralizes their positive charge and adds steric bulk, both of which severely diminish the antibiotic's ability to bind to its ribosomal target, leading to a loss of activity. nih.gov Conversely, the strategic acylation of the 1-amino group on the 2-deoxystreptamine ring, as seen in the semi-synthetic derivative amikacin, can protect the molecule from modification by other AMEs, thereby broadening its spectrum of activity. pharmafeatures.com

Table 2: Role of Key Amino Groups in Nebramycin Analogs

Amino Group PositionFunction / SignificanceInactivation MechanismReference
3 Ribosomal binding; Polycationic interactionN-acetylation by AAC(3) enzymes asm.orgnih.gov
1 Ribosomal binding; Site for synthetic modification to block other enzymesN-acetylation pharmafeatures.comnih.gov
2' Critical for potent antibacterial activity and bindingN-acetylation nih.gov
6' Crucial for ribosomal bindingN-acetylation asm.org

The nebramycin structure is built upon a 4,6-disubstituted 2-deoxystreptamine (2-DOS) core. acs.orgnih.gov This central aminocyclitol ring acts as a scaffold, correctly orienting the two attached amino-sugar rings for optimal interaction with the ribosome. The 2-DOS moiety itself is essential for the antibiotic's core function, playing a critical role in anchoring the molecule to the bacterial 30S ribosomal subunit. ontosight.ai The specific 4,6-linkage pattern is a defining characteristic of the kanamycin and gentamicin families, including the nebramycins. iupac.org

Significance of Amino Group Locations and Modifications

Identification of Pharmacophore Features

A pharmacophore is an abstract representation of all the steric and electronic features necessary for a molecule to exert a specific biological effect. upol.cz For this compound and its analogs, the pharmacophore for antibacterial activity can be defined by the spatial arrangement of several key features:

Positive Ionizable Features: The protonated amino groups are essential. A model would include vectors for at least four to five positively charged centers corresponding to the key amines (e.g., at C1, C3, C2', C6') at physiological pH.

Hydrogen Bond Donors and Acceptors: The numerous hydroxyl groups and the nitrogen atoms of the amino groups serve as both H-bond donors and acceptors. These are critical for the fine-tuning of binding to specific nucleotides in the ribosomal A-site.

Hydrophobic/Steric Volumes: The sugar rings themselves create a specific three-dimensional shape. The pharmacophore model must account for these defined volumes, as the molecule must fit snugly within the ribosomal binding pocket.

Key "Negative" Feature: A crucial part of the pharmacophore for broad-spectrum activity against resistant strains is the absence of a hydrogen bond donor/acceptor (a hydroxyl group) at the 3' position to prevent enzymatic phosphorylation. pharmafeatures.comnih.gov

These features must be arranged in a precise 3D geometry, dictated by the rigid structure of the fused ring system.

Mechanistic Basis of Activity Loss upon Modification

The primary mechanism of action for nebramycin is the disruption of bacterial protein synthesis by binding to the A-site of the 16S rRNA within the 30S ribosomal subunit. google.com This binding induces conformational changes in the ribosome, leading to mRNA misreading and the production of non-functional proteins, which ultimately results in bacterial cell death. asm.org

Activity is lost upon modification because the chemical changes directly interfere with this binding event. There are two primary mechanisms for this:

Enzymatic Modification of the Antibiotic: This is the most common form of resistance. Bacteria acquire genes for aminoglycoside-modifying enzymes (AMEs) that catalyze the covalent attachment of a chemical group (acetyl, phosphate, or adenyl) to a specific amino or hydroxyl moiety on the nebramycin molecule. google.comnih.gov This modification leads to activity loss through:

Steric Hindrance: The added chemical group is bulky and physically prevents the antibiotic from fitting into its binding pocket on the ribosome.

Loss of Key Interactions: Acetylation of an amino group neutralizes its positive charge, destroying the crucial electrostatic interaction with the negatively charged rRNA backbone. Phosphorylation or adenylation of a hydroxyl group prevents it from forming essential hydrogen bonds with the rRNA bases. nih.gov

Modification of the Ribosomal Target: A less common but important mechanism involves enzymatic modification, typically methylation, of the rRNA itself. msu.ru Enzymes like 16S rRNA methyltransferases can add a methyl group to a nucleotide in the A-site (e.g., at position G1405 or A1408). This alteration changes the shape and chemical properties of the binding site, so that the unmodified antibiotic can no longer bind with high affinity, rendering the entire ribosome resistant.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.orgjocpr.com While specific proprietary QSAR models for nebramycin analogs undoubtedly exist in pharmaceutical research, detailed models are not widely published in public literature. However, the development of such a model would follow a well-established procedure.

Dataset Assembly: A series of this compound analogs with diverse structural modifications would be synthesized. Their biological activity (e.g., Minimum Inhibitory Concentration, MIC) against one or more bacterial strains would be measured quantitatively. mdpi.com

Descriptor Calculation: For each analog, a large number of molecular descriptors would be calculated using computational software. Based on the known SAR of nebramycin, relevant descriptors would include: nih.gov

Electrostatic descriptors: Partial charges on atoms, dipole moments, and distribution of positive charge (reflecting the role of amino groups).

Steric/Topological descriptors: Molecular volume, surface area, shape indices (reflecting the importance of fit in the binding pocket).

Hydrogen bonding descriptors: Counts of H-bond donors and acceptors.

Quantum chemical descriptors: Energies of molecular orbitals (HOMO/LUMO).

Model Building and Validation: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation would be generated that links a subset of the most relevant descriptors to the observed biological activity. mdpi.com The model would take the general form:

Activity = c₀ + (c₁ × Descriptor₁) + (c₂ × Descriptor₂) + ... + (cₙ × Descriptorₙ)

The statistical robustness and predictive power of the model would be rigorously validated using internal (e.g., cross-validation) and external (using a test set of molecules not included in model generation) validation techniques to ensure it can accurately predict the activity of new, unsynthesized compounds. mdpi.commdpi.com Such a validated QSAR model would be an invaluable tool for prioritizing the synthesis of novel nebramycin derivatives with potentially enhanced activity or improved resistance profiles.

Chemical Synthesis and Modification of Nebramycin Iii and Its Derivatives

Synthetic Methodologies for Aminoglycoside Scaffolds

The total synthesis of aminoglycoside antibiotics, including the nebramycin family, is a formidable task due to their dense stereochemistry and multiple reactive functional groups (hydroxyls and amines). The central scaffold of most clinically significant nebramycins is 2-deoxystreptamine (2-DOS), a 4,6-disubstituted aminocyclitol.

Synthetic strategies for these scaffolds are complex and multi-stepped. While the de novo synthesis of 2-DOS and its analogues has been achieved, it is often more practical to obtain the 2-DOS core through the hydrolytic degradation of more readily available natural aminoglycosides, such as neomycin. ru.nl However, total synthesis provides ultimate flexibility, allowing for the creation of unnatural analogues with novel properties that are inaccessible through biological pathways. ru.nl The construction of the full pseudotrisaccharide structure of a nebramycin factor from basic starting materials involves intricate glycosylation reactions, which require sophisticated protecting group strategies to ensure the correct regioselectivity and stereoselectivity of the glycosidic bonds. These synthetic endeavors, while academically significant, are generally not commercially viable for the production of the antibiotics themselves but are invaluable for creating specific probes to study their mechanism of action. ru.nl

Semisynthetic Derivatization of Natural Nebramycin Factors

Semisynthesis, which uses the naturally produced antibiotic as a starting material for chemical modification, is the most common and practical approach for generating new aminoglycoside derivatives. mdpi.com The nebramycin complex, produced by the actinomycete Streptomyces tenebrarius, is a mixture of several related factors, including tobramycin (nebramycin factor 6), apramycin (nebramycin factor V), and kanamycin B carbamate (nebramycin factor IV). nih.govncats.ioresearchgate.net Of these, tobramycin is a clinically vital antibiotic, and consequently, the vast majority of semisynthetic work has focused on its modification. mdpi.comnih.gov

The primary goals of derivatization are to enhance potency, broaden the spectrum of activity, and, most importantly, restore activity against resistant bacterial strains. Resistance often arises from the bacterial production of aminoglycoside-modifying enzymes (AMEs) that acetylate, phosphorylate, or adenylylate the antibiotic, preventing it from binding to its ribosomal target. ontosight.ai

Key strategies for the semisynthetic derivatization of tobramycin include:

Modification at the 6"-Position: The primary hydroxyl group at the 6"-position is a frequent target for modification. It has been converted to various functionalities, including primary amines, azides, triazoles, amides, ethers, and thioethers. mdpi.com For example, attaching aminoalkylamine or guanidinoalkylamine residues at this position has yielded derivatives with significant potency against resistant P. aeruginosa isolates. nih.govnih.gov

N-Acylation and N-Alkylation: The various amino groups of tobramycin are crucial for its activity but are also primary sites for inactivation by AMEs. Selective N-alkylation can protect the antibiotic from these enzymes. Studies have shown that ethylation at the 2'-N or 6'-N positions can protect the drug from inactivation by the corresponding acetyltransferases (AAC(2') or AAC(6')), restoring activity against strains that harbor these enzymes. nih.gov In contrast, modification of the 3-N position generally leads to a significant loss of activity, highlighting its critical role in ribosomal binding. nih.gov

These chemical modifications have led to the development of clinically important aminoglycosides. For instance, amikacin is a semisynthetic derivative of kanamycin B, a related aminoglycoside, demonstrating the success of this approach. nih.gov

Combinatorial Biosynthesis for Generating Novel Nebramycin Analogs

Combinatorial biosynthesis is a powerful strategy that involves the genetic engineering of antibiotic-producing microorganisms to create novel "unnatural" natural products. nih.govresearchgate.net This is achieved by altering the biosynthetic gene clusters (BGCs) responsible for producing the antibiotic. For the nebramycin complex, the producing organism is Streptomyces tenebrarius. nih.govresearchgate.net

The biosynthesis of nebramycin factors like tobramycin and apramycin proceeds through a shared pathway starting from paromamine, which acts as a key branch point. researchgate.net This shared pathway leads to the concurrent production of multiple related compounds, which complicates downstream purification and reduces the yield of the desired product. researchgate.netresearchgate.net

Genetic engineering of S. tenebrarius has been employed to streamline production and generate novel analogues:

Pathway Engineering for Yield Improvement: To increase the production of tobramycin, a key strategy involves inactivating the genes responsible for competing pathways. For example, knocking out the aprK gene, a putative NDP-octodiose synthase essential for apramycin biosynthesis, successfully blocks the production of this major byproduct and redirects metabolic flux towards tobramycin. scispace.com Similarly, to produce tobramycin directly instead of its immediate precursor, 6"-O-carbamoyltobramycin, the carbamoyltransferase gene (tobZ) can be disrupted. scispace.com This eliminates the need for a final chemical hydrolysis step in production.

Generation of Novel Analogs: By introducing genes from other aminoglycoside pathways into S. tenebrarius, or vice versa, it is possible to create hybrid structures. For instance, the successful production of the semisynthetic antibiotic amikacin by integrating S-4-amino-2-hydroxybutyric acid (AHBA) biosynthesis genes into the kanamycin pathway demonstrates the potential of this approach. f1000research.com Similar strategies could be applied to the nebramycin BGC to generate new derivatives with potentially enhanced properties, such as improved activity against AME-producing resistant bacteria. nih.govf1000research.com

Synthesis of Specific Analogues for Structure-Activity Probing

The synthesis of specific, targeted analogues is crucial for elucidating the structure-activity relationships (SAR) of aminoglycosides. These studies help identify the functional groups essential for antibacterial activity and those that can be modified to improve the drug's properties. asm.org As a major nebramycin factor, tobramycin has been the subject of extensive SAR studies. nih.govasm.org

Key findings from SAR studies on tobramycin derivatives include:

The Importance of Amino Groups: The polycationic nature of aminoglycosides, due to their multiple amino groups, is fundamental to their ability to bind to the negatively charged phosphate backbone of ribosomal RNA (rRNA). The number and location of these groups are critical. Systematic comparisons have shown that the 3-N amino group is particularly vital for activity, and its modification or acylation leads to a dramatic decrease in potency. nih.govasm.org

Probing the Ribosomal Binding Site: Specific modifications are used to probe interactions within the A-site of the 16S rRNA, the antibiotic's target. By preparing a series of tobramycin derivatives with selective modifications at the 6"-position (e.g., with various hydrogen bond donors and acceptors), researchers can measure the binding affinity to the A-site. scispace.comescholarship.org Such studies have shown that adding amino or aminoethylamino groups at the 6"-position can increase binding affinity compared to the parent tobramycin. scispace.com

Overcoming Resistance: SAR studies are central to designing drugs that evade resistance mechanisms. By synthesizing derivatives with alkyl groups at specific amine locations (e.g., 2'-N-ethyltobramycin), it has been demonstrated that steric hindrance can prevent the binding and action of inactivating enzymes like AAC(2'), thereby restoring antibacterial activity against resistant pathogens. nih.gov

These focused synthetic efforts provide a detailed map of the molecular interactions between the antibiotic and its ribosomal target, guiding the rational design of next-generation aminoglycosides.

Advanced Analytical Methodologies in Nebramycin Research

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of the nebramycin complex due to its high resolution and efficiency. openaccessjournals.com However, the polar and basic nature of aminoglycosides like Nebramycin III, coupled with their lack of a strong UV-absorbing chromophore, necessitates specialized HPLC approaches. nih.gov

Reversed-Phase Ion-Pair Chromatography

Reversed-phase ion-pair chromatography is a widely employed technique for the separation of nebramycin components. This method introduces an ion-pairing agent to the mobile phase, which forms a neutral complex with the positively charged aminoglycoside molecules. This increases their retention on a nonpolar stationary phase, such as a C18 column. hep.com.cnresearchgate.net

A study on the analysis of tobramycin, a major component of the nebramycin complex, utilized trifluoroacetic acid (TFA) as an ion-pairing agent. hep.com.cn The presence of TFA in the mobile phase enhanced the protonation of tobramycin, facilitating the formation of ion pairs and improving its retention and separation on a C18 column. hep.com.cnresearchgate.net Another method for tobramycin analysis employed sodium octanesulfonate as the ion-pairing reagent in a mobile phase containing acetonitrile, water, and acetic acid. researchgate.net This approach, combined with a C18 reversed-phase column, demonstrates the versatility of ion-pair chromatography for aminoglycoside separation. researchgate.net

For the analysis of the nebramycin complex from fermentation broth, a method was developed that combined protein removal with derivatization followed by analysis on a reversed-phase column. researchgate.net The use of a volatile mobile phase containing a perfluorinated ion-pair reagent has also been described for the characterization of impurities in tobramycin by coupling LC with mass spectrometry. researchgate.net

Table 1: Examples of Reversed-Phase Ion-Pair Chromatography Conditions for Nebramycin-Related Compounds

AnalyteColumnMobile Phase ComponentsIon-Pairing AgentReference
TobramycinC18Methanol-waterTrifluoroacetic acid (TFA) hep.com.cn
ApramycinSynergy Hydro C18Acetonitrile, water, acetic acidSodium octanesulfonate researchgate.net
Tobramycin ImpuritiesReversed-Phase (RP)Volatile mobile phasePerfluorinated ion-pair reagent researchgate.net
Nebramycin ComplexReversed-PhaseNot specifiedNot specified researchgate.net

Pre-column and Post-column Derivatization for Detection

To overcome the challenge of detecting aminoglycosides that lack a strong chromophore, pre-column and post-column derivatization techniques are frequently used. actascientific.comactascientific.com These methods involve reacting the analyte with a reagent to form a derivative that can be readily detected, typically by UV-visible or fluorescence detectors. actascientific.comactascientific.com

Pre-column derivatization involves derivatizing the analyte before it is injected into the HPLC system. chromatographytoday.com A common reagent used for the pre-column derivatization of aminoglycosides is o-phthalaldehyde (OPA). nih.govresearchgate.net For instance, a method for the determination of apramycin involved pre-column derivatization with OPA and 2-mercaptoacetic acid. researchgate.net Another reagent, 1-fluoro-2,4-dinitrobenzene, has been used to derivatize components of the nebramycin complex after protein removal from the fermentation broth. researchgate.net While effective, pre-column derivatization can sometimes be time-consuming and may introduce reagent-related peaks into the chromatogram. nih.govchromatographytoday.com

Post-column derivatization occurs after the separation of the analytes on the HPLC column and before detection. chromatographytoday.com This approach avoids the issue of multiple derivative peaks and can be more easily automated. chromatographytoday.com For the analysis of tobramycin, post-column derivatization with OPA has been described. nih.gov Another strategy involves the post-column addition of a strong base, such as sodium hydroxide, to increase the pH of the mobile phase before the effluent reaches an electrochemical detector. nih.gov

Table 2: Derivatization Reagents for HPLC Analysis of Nebramycin and Related Aminoglycosides

Derivatization TypeReagentAnalyte(s)Detection MethodReference
Pre-columno-phthalaldehyde (OPA) and 2-mercaptoacetic acidApramycinUV (332 nm) researchgate.net
Pre-column1-fluoro-2,4-dinitrobenzeneNebramycin complexNot specified researchgate.net
Post-columno-phthalaldehyde (OPA)TobramycinNot specified nih.gov
Post-columnSodium hydroxide (for pH adjustment)TobramycinPulsed Electrochemical Detection nih.gov

Mass Spectrometry (MS) and Tandem Mass Spectrometry (LC-MS/MS) for Characterization and Quantification

Mass spectrometry (MS) and its coupling with liquid chromatography (LC-MS/MS) are powerful tools for the characterization and quantification of this compound. mdpi.comeag.com LC-MS/MS combines the separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. eag.com

This technique is particularly valuable for identifying unknown impurities and for structural elucidation. A reversed-phase LC method using a volatile mobile phase with a perfluorinated ion-pair reagent was coupled with an ion trap mass spectrometer to characterize unknown impurities in tobramycin. The structures of these impurities were deduced by comparing their fragmentation patterns with those of available reference substances obtained through LC-MSn experiments. researchgate.net

LC-MS/MS is also a gold standard for the quantitative analysis of drugs in biological matrices due to its high sensitivity, specificity, and throughput. researchgate.net For instance, a sensitive and specific LC-MS/MS method was developed for the simultaneous quantification of tobramycin and dexamethasone in rabbit ocular matrices, with a lower limit of quantification (LLOQ) of 3 ng/ml for tobramycin. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Physicochemical Parameters (e.g., pKa Values)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of complex molecules like this compound. nih.govspringernature.comresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the connectivity and stereochemistry of the molecule. nih.govspringernature.com The chemical shifts and coupling constants observed in ¹H and ¹³C NMR spectra are fundamental for assigning the structure. mdpi.comlibretexts.org

Furthermore, NMR spectroscopy is a powerful technique for determining the pKa values of the individual amino groups in aminoglycosides. nih.govmdpi.com The pH-dependent changes in the chemical shifts of ¹H and ¹⁵N nuclei can be monitored to determine the protonation state of each nitrogen atom. nih.govacs.org For tobramycin, which has five primary amine groups, the pKa values of N-1, N-3, N-2', N-6', and N-3'' have been determined using ¹H and ¹⁵N NMR chemical shift titration curves. nih.govacs.org The pKa values for tobramycin's amino groups have been reported and are consistent across different studies, with the order generally being N-6' > N-3'' > N-1 > N-3. nih.govacs.org

Table 3: Experimentally Determined pKa Values for Tobramycin (a component of the Nebramycin complex) using NMR Spectroscopy

Amino GrouppKa Value (from ¹⁵N NMR)pKa Value (from ¹H NMR)Reference
N-1~7.8~7.8 nih.gov
N-3~6.4~6.4 nih.gov
N-2'Not observed by ¹⁵N NMR~7.2 acs.org
N-6'~9.0~8.4 nih.gov
N-3''~8.1~8.1 nih.gov

Capillary Electrophoresis (CE)

Capillary electrophoresis (CE) is a high-efficiency separation technique that offers a powerful alternative to HPLC for the analysis of aminoglycosides. unl.educhromatographyonline.com CE separates molecules based on their electrophoretic mobility in an electric field, which is influenced by their charge-to-size ratio. unl.edu

CE methods have been developed for the analysis of tobramycin and its related substances. One such method utilized capacitively coupled contactless conductivity detection (C4D), which is suitable for non-UV absorbing compounds. uot.edu.ly The separation was achieved using a background electrolyte composed of morpholinoethane–sulphonic acid (MES) and L-histidine at pH 6.4, with cetyltrimethylammonium bromide (CTAB) added to modify the electroosmotic flow. uot.edu.ly

Another approach for the analysis of aminoglycosides by CE involves the use of borate complexation and direct UV detection. This method has been used to separate twelve different aminoglycosides, demonstrating the identification capabilities of the technique. nih.gov For the purity determination of some aminoglycosides, the addition of a cationic surfactant can be used to reverse the electroosmotic flow and alter the migration order of the components. nih.gov

Spectrophotometric and Chromatographic Techniques for Fermentation Broth Analysis

The analysis of nebramycin fermentation broth presents significant analytical challenges due to the complexity of the matrix and the chemical properties of the aminoglycoside antibiotics produced. The broth from Streptomyces tenebrarius fermentations is a mixture containing the desired nebramycin factors, biosynthetic precursors, metabolic byproducts, residual nutrients, and cellular components. thermofisher.com Furthermore, aminoglycosides like this compound are highly polar and lack a strong native chromophore, complicating their detection by common analytical methods such as UV spectrophotometry. nih.gov To overcome these challenges, researchers have developed and refined various spectrophotometric and chromatographic techniques for the effective separation, identification, and quantification of nebramycin components directly from the fermentation medium.

Sample Preparation

A crucial first step in the analysis of nebramycin fermentation broth is sample preparation to remove interfering substances. A common procedure involves filtering the whole broth to remove microbial cells and particulate matter. google.com The presence of proteins and amino acids in the filtrate can interfere with the analysis, necessitating their removal. researchgate.net This can be achieved by heat treatment under acidic conditions, followed by filtration of the precipitated proteins. researchgate.net An alternative method involves treatment with tris-(hydroxymethyl)-aminomethane followed by centrifugation to obtain a clear supernatant suitable for derivatization and analysis. researchgate.net For more advanced analyses, solid-phase extraction (SPE) provides a robust method for cleaning up and concentrating the nebramycin factors from the broth. nih.gov Techniques such as using an OASIS MCX SPE cartridge have proven to be simple and reproducible for extracting nebramycin components. nih.gov

Chromatographic Techniques

Chromatography is the cornerstone for analyzing the complex mixture of antibiotics found in nebramycin fermentation broths. Both thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are widely employed.

Thin-Layer Chromatography (TLC)

TLC is a valuable and straightforward method for the qualitative analysis and separation of nebramycin components. google.comnih.gov It is particularly useful for monitoring the progress of fermentation and purification. nih.gov The separation is typically performed on silica gel plates. google.com A preferred solvent system for distinguishing between nebramycin factors, including the separation of Nebramycin V' from Nebramycin V and VI, is a mixture of chloroform, methanol, and 28% ammonium hydroxide (in a 1:3:2 volume ratio). google.com

A significant application of TLC in this field is TLC-bioautography . This technique combines the separation power of TLC with a biological assay. After chromatographic development, the plate is overlaid with an agar medium inoculated with a susceptible indicator microorganism. semanticscholar.org Zones of growth inhibition appear on the plate corresponding to the locations of the biologically active antibiotic factors, providing a sensitive method for their detection. nih.govsemanticscholar.org

Table 1: TLC System for Nebramycin Factor Separation

Stationary Phase Mobile Phase (v/v/v) Application Reference
Silica Gel Chloroform : Methanol : 28% Ammonium Hydroxide (1:3:2) Distinguishing between Nebramycin V, V', and VI. google.com
Not Specified Phenol-water (4:1) and n-butanol-acetic acid-water (3:1:1) Two-dimensional TLC for amino acid analysis of hydrolyzates. google.com

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the quantitative analysis of nebramycin factors in fermentation broths due to its high resolution and sensitivity. However, the inherent chemical properties of aminoglycosides necessitate specific analytical strategies.

Derivatization: To overcome the lack of a UV-absorbing chromophore, pre-column or post-column derivatization is a common approach. researchgate.net A widely used derivatizing agent is 1-fluoro-2,4-dinitrobenzene (DNFB), which reacts with the amino groups of the nebramycin molecules to form derivatives that can be detected by a UV detector at 350 nm. researchgate.net Another derivatization agent used for aminoglycosides is o-phthalaldehyde (OPA) in the presence of a thiol, which forms fluorescent derivatives. researchgate.netscielo.br

Separation Modes and Detection:

Reversed-Phase and Ion-Pair HPLC: Due to their polar nature, aminoglycosides are often analyzed using reversed-phase columns (e.g., C18) with an ion-pairing reagent in the mobile phase. nih.gov The ion-pairing reagent, such as heptafluorobutyric acid (HFBA) or sodium octanesulfonate, forms a neutral complex with the positively charged aminoglycoside, allowing for its retention on the nonpolar stationary phase. nih.govnih.gov

Pulsed Electrochemical Detection (PED): This detection method offers a sensitive alternative that does not require derivatization. nih.gov It is suitable for the direct analysis of polar compounds like tobramycin (a major nebramycin factor) after separation on a reversed-phase column. nih.gov

Refractive Index (RI) Detection: A simple and direct method for tobramycin analysis has been developed using reversed-phase ion-pair HPLC with an RI detector. hep.com.cnhep.com.cn This approach avoids the need for derivatization but typically has lower sensitivity compared to other methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This integrated technique is highly selective and sensitive for identifying and quantifying nebramycin factors. nih.gov The combination of chromatographic separation with mass spectrometric detection allows for the reliable characterization of a wide range of components, even at low concentrations. nih.gov An established LC-ESI-MS/MS (Electrospray Ionization) method has successfully identified nine different nebramycin factors, including tobramycin, apramycin, and kanamycin B, from a bacterial fermentation broth. nih.gov

The table below summarizes various HPLC methods developed for the analysis of nebramycin and its related components.

Table 2: HPLC Methods for Analysis of Nebramycin Fermentation Broth

Column Mobile Phase Derivatization/Detection Analytes Key Findings Reference
Reversed Phase Acetonitrile-water-acetic acid Pre-column with 1-fluoro-2,4-dinitrobenzene (DNFB); UV detection Tobramycin, Kanamycin B, Apramycin Successful simultaneous determination of the three main components. researchgate.net
Reversed-phase C18 Ion-pairing reagent (HFBA) Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) 9 Nebramycin Factors Highly selective and reliable profiling of aminoglycosides. Detection limit for tobramycin was ~1.8 ng/mL. nih.gov
Discovery C18 RP (250 mm x 4.6 mm, 5 µm) Sodium sulfate (35 g/L), sodium octanesulfonate (1 g/L), tetrahydrofuran (14 mL/L), 0.2 M phosphate buffer pH 3.0 (50 mL/L) Pulsed Electrochemical Detection (PED) Tobramycin and impurities Sensitive method (LOQ = 5 ng) that does not require derivatization. nih.gov
ZORBAX SB-C18 Water/Methanol (9:1, v/v) with Trifluoroacetic acid (TFA) as ion-pairing agent Refractive Index (RI) Detector Tobramycin Simple, direct method without derivatization. hep.com.cn
C18 Sodium heptanesulfonate-sodium sulfate solution and methanol (85:15, v/v) Not specified (likely RI or PED) Purified products after resin adsorption Used for analysis of purified products from genetically engineered strains. scispace.com
Synergy Hydro C18 (150 mm x 4.6 mm, 4 µm) 0.005 mol/L sodium octanosulfonate in acetonitrile:water:acetic acid (45:55:2, v/v/v) Pre-column with o-phthalaldehyde (OPA)/mercaptoacetic acid; UV detection at 332 nm Apramycin Optimized ion-pair method for apramycin quantification. researchgate.netscielo.br

Spectrophotometric Methods

While chromatography coupled with various detectors is the preferred method for resolving the complex nebramycin mixture, standalone spectrophotometric methods can be used for quantification after derivatization. For instance, after reacting aminoglycosides with DNFB, the resulting colored derivative can be quantified using a spectrophotometer. researchgate.net This approach, however, lacks the specificity of chromatographic methods as it measures the total amount of derivatized amines rather than individual nebramycin factors.

Future Research Trajectories for Nebramycin Iii and Analogues

Complete Elucidation of Remaining Biosynthetic Pathways

While significant strides have been made in understanding the biosynthesis of the nebramycin complex, particularly its major components like tobramycin, the complete enzymatic pathways for all nebramycin factors, including Nebramycin III, are not yet fully elucidated. oup.comdevibasnet.com The biosynthesis of 2-deoxystreptamine (2-DOS), a core component of many aminoglycosides including the nebramycins, has been a subject of intense research. koreascience.kr The proposed pathway involves several enzymatic steps starting from D-glucose-6-phosphate. koreascience.kr However, the precise sequence of events and all the enzymes involved, especially the later tailoring steps that lead to the diversity of the nebramycin complex, remain partially unclear.

Future research will likely focus on identifying and characterizing the remaining unassigned open reading frames (ORFs) within the nebramycin biosynthetic gene cluster from Streptoalloteichus tenebrarius (formerly Streptomyces tenebrarius). oup.comdevibasnet.commdpi.com This involves heterologous expression of these genes and in vitro enzymatic assays to determine their specific functions. A deeper understanding of these pathways is crucial for the targeted genetic engineering of producing strains to enhance the yield of specific desired components or to generate novel analogues. researchgate.net

Table 1: Key Genes in the Tobramycin Biosynthetic Gene Cluster

Gene Proposed Function Reference
tbmA 2-deoxy-scyllo-inosose (DOI) synthase oup.comdevibasnet.com
tbmB L-glutamine:DOI aminotransferase oup.com
tbmC NADH-dependent dehydrogenase oup.com
tobR Transcriptional regulatory factor researchgate.net

Design and Synthesis of Novel Nebramycin Derivatives with Resistance-Bypassing Properties

The rise of antibiotic resistance is a major global health concern, and aminoglycosides have not been spared. mdpi.comfrontiersin.org A primary mechanism of resistance involves enzymatic modification of the antibiotic by bacterial enzymes. Therefore, a key area of future research is the rational design and synthesis of novel nebramycin derivatives that can evade these resistance mechanisms. nih.govmdpi.com This can be achieved through several strategies:

Structural Modification: Chemical or chemo-enzymatic modification of the nebramycin core structure to block the sites targeted by resistance enzymes. ontosight.ai This could involve the synthesis of derivatives with altered hydroxyl or amino groups.

Hybrid Antibiotics: The creation of hybrid molecules that combine a nebramycin analogue with another class of antibiotic or a resistance inhibitor. nih.gov For instance, a hybrid of tobramycin and a fluoroquinolone has shown potent activity against multidrug-resistant Pseudomonas aeruginosa. nih.gov

Targeting Different Cellular Processes: Designing analogues that not only inhibit protein synthesis but also interfere with other essential bacterial processes, such as membrane integrity. sioc-journal.cn

These novel derivatives would need to be evaluated for their antibacterial activity against a broad panel of resistant strains. nih.govbiointerfaceresearch.com The goal is to develop compounds with improved efficacy and a reduced likelihood of resistance development. nih.gov

Exploring Nebramycin Factors as Biochemical Probes

The various components of the nebramycin complex, with their distinct structures, can serve as valuable biochemical probes to study bacterial ribosomes and the mechanisms of protein synthesis. smolecule.com Their differential binding affinities and inhibitory activities can help to map the intricate interactions between aminoglycosides and their ribosomal RNA (rRNA) targets. smolecule.com

For example, apramycin, a component of the nebramycin complex, has been shown to bind tightly to a specific RNA structure involved in plasmid replication, suggesting a novel mechanism for combating antibiotic resistance by eliminating resistance plasmids from bacteria. nih.gov Further research could explore the use of other nebramycin factors to investigate other RNA-mediated regulatory processes in bacteria. These studies can provide fundamental insights into bacterial physiology and identify new targets for future antibiotic development.

Advanced Biotechnological Approaches for Sustainable Production

These strategies include:

Metabolic Engineering: Genetically modifying the producer strain to block the biosynthetic pathways of unwanted byproducts and channel metabolic flux towards the desired nebramycin factor. mdpi.comresearchgate.netresearchgate.net For example, inactivating genes responsible for apramycin synthesis has been shown to increase the production of carbamoyltobramycin. researchgate.net

Synthetic Biology: Assembling the biosynthetic pathway for a specific nebramycin factor in a heterologous host that is easier to cultivate and genetically manipulate. This approach offers greater control over production and can facilitate the generation of novel analogues.

Fermentation Process Optimization: Improving fermentation conditions, such as media composition and oxygen transfer rates, to maximize the yield of the target compound. researchgate.netresearchgate.net The development of advanced analytical techniques, like high-performance liquid chromatography (HPLC), is crucial for monitoring and optimizing these processes. researchgate.net

Improved Downstream Processing: Developing more efficient and environmentally friendly methods for the separation and purification of individual nebramycin components from the fermentation broth. google.com

These advancements will be critical for the cost-effective and sustainable production of both existing and novel nebramycin-based therapeutics. dntb.gov.ua

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Tobramycin
Kanamycin B
Apramycin
Carbamoyltobramycin
2-deoxystreptamine (2-DOS)
D-glucose-6-phosphate
Fluoroquinolone
Nebramine
Neamine
6"-O-carbamoylkanamycin B
6"-O-carbamoyltobramycin
Nebramycin factor 2
Nebramycin factor 4
Nebramycin factor 5'

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and characterizing Nebramycin III in complex biological matrices?

  • Methodological Answer : Use high-resolution mass spectrometry (HR-MS) for molecular weight determination and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. Cross-validate findings with liquid chromatography (LC) coupled with tandem MS (LC-MS/MS) to confirm purity and detect trace impurities. For biological samples, employ solid-phase extraction (SPE) to isolate this compound from interfering compounds .

Q. How can researchers establish baseline antibacterial activity of this compound against Gram-negative pathogens?

  • Methodological Answer : Conduct broth microdilution assays following CLSI guidelines to determine minimum inhibitory concentrations (MICs). Include control strains (e.g., Pseudomonas aeruginosa ATCC 27853) and compare results with structurally related aminoglycosides (e.g., Tobramycin) to contextualize efficacy. Use checkerboard assays to assess synergy or antagonism with β-lactams .

Q. What protocols are recommended for synthesizing this compound derivatives to explore structure-activity relationships (SAR)?

  • Methodological Answer : Employ regioselective chemical modifications (e.g., acetylation of hydroxyl groups) or enzymatic approaches (e.g., glycosyltransferase-mediated alterations). Characterize derivatives using HPLC and circular dichroism (CD) to confirm stereochemical integrity. Test derivatives in time-kill assays to evaluate bactericidal kinetics .

Advanced Research Questions

Q. How should researchers design experiments to investigate the molecular mechanisms of this compound resistance in multidrug-resistant Acinetobacter baumannii?

  • Methodological Answer : Perform whole-genome sequencing of resistant mutants to identify mutations in ribosomal RNA (rRNA) or aminoglycoside-modifying enzymes (AMEs). Use electrophoretic mobility shift assays (EMSAs) to study drug-RNA binding affinity changes. Validate findings with CRISPR-Cas9 knockouts of candidate resistance genes .

Q. What strategies can resolve contradictions in reported nephrotoxicity profiles of this compound across preclinical studies?

  • Methodological Answer : Conduct a systematic review with meta-analysis to harmonize data from disparate models (e.g., rodent vs. human renal proximal tubule cells). Control variables such as dosing regimens, animal strain-specific metabolism, and biomarker selection (e.g., urinary KIM-1 vs. serum creatinine). Use toxicogenomics to identify conserved pathways across models .

Q. How can advanced biophysical methods elucidate the interaction between this compound and bacterial ribosomes at atomic resolution?

  • Methodological Answer : Employ cryo-electron microscopy (cryo-EM) to visualize drug-ribosome complexes. Complement with molecular dynamics (MD) simulations to model binding kinetics. Validate predictions using isothermal titration calorimetry (ITC) for thermodynamic profiling and X-ray crystallography for high-resolution structural data .

Q. What methodologies are optimal for tracking the environmental persistence of this compound in wastewater treatment systems?

  • Methodological Answer : Deploy liquid chromatography-high-resolution mass spectrometry (LC-HRMS) with isotope-labeled internal standards for quantification in sludge and effluent. Model biodegradation kinetics using bioreactors under varying pH and temperature conditions. Integrate metagenomic sequencing to assess impacts on microbial communities .

Methodological Considerations

  • Data Validation : Cross-reference spectral data with databases like PubChem or Antibiotic Resistance Ontology (ARO) to ensure reproducibility .
  • Ethical Compliance : Obtain institutional approval for animal/human cell studies, specifying this compound’s antibiotic class-specific risks (e.g., ototoxicity screening in pharmacokinetic trials) .
  • Statistical Rigor : Use mixed-effects models to account for batch variability in MIC assays, and apply Bonferroni correction for multiple comparisons in omics datasets .

Sources Consulted : Peer-reviewed journals, CLSI guidelines, and structural biology databases. Excluded non-academic platforms (e.g., benchchem.com ) per reliability criteria.
Citation Style : Follow Medicinal Chemistry Research guidelines for methods, results, and discussion sections .

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